N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate ortho-nitrobenzyl derivatives.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide: can be compared with other benzisoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzisoxazole derivatives.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-13-6-4-5-7-15(13)19-18(21)11-16-14-10-12(2)8-9-17(14)22-20-16/h4-10H,3,11H2,1-2H3,(H,19,21) |
InChI Key |
HHMTZKUAPMGGQV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2=NOC3=C2C=C(C=C3)C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=NOC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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